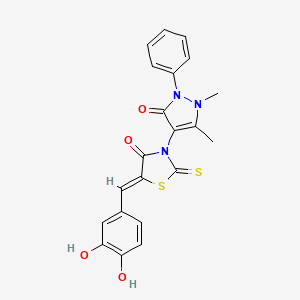![molecular formula C18H13ClN2O3S B10876415 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one](/img/structure/B10876415.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a chlorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the pyrimidinone core.
Attachment of the Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to attach the phenyl group to the core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE
- **2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE
- **2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE
Uniqueness
The uniqueness of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H13ClN2O3S |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-hydroxy-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-8-6-11(7-9-13)14(22)10-25-18-20-16(23)15(17(24)21-18)12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,21,23,24) |
InChI Key |
XECBSBVQHSTAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)

![(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10876389.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10876408.png)

![2-[4-[(4-Butoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10876427.png)
